1,2-Propanedione, 1-phenyl-, 2-oxime
Description
1,2-Propanedione, 1-phenyl-, 2-oxime is an organic compound belonging to the class of alpha-oximinoketones. ontosight.ai Its structure, featuring a phenyl group attached to a 1,2-propanedione backbone with an oxime functional group, provides it with unique chemical reactivity. ontosight.ai This reactivity makes it a valuable precursor and intermediate in a variety of chemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals. ontosight.ai The compound's ability to act as both a nucleophile and an electrophile, with the oxime group participating in nucleophilic additions and the phenyl group stabilizing intermediates, underpins its versatility in synthetic organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI Key |
YPINLRNGSGGJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Propanedione, 1 Phenyl , 2 Oxime
Oximation Reactions for Alpha-Diketones
The oximation of alpha-diketones is a direct and widely utilized method for the preparation of α-keto oximes. This approach involves the reaction of an alpha-diketone with hydroxylamine (B1172632), resulting in the formation of a mono-oxime.
Direct Oximation of 1-Phenyl-1,2-propanedione with Hydroxylamine
The synthesis of 1,2-Propanedione, 1-phenyl-, 2-oxime can be accomplished through the direct oximation of 1-phenyl-1,2-propanedione. This reaction involves treating the diketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride, to facilitate the formation of the oxime at one of the carbonyl groups. To liberate the nucleophilic hydroxylamine from its salt, a base is generally required.
A representative procedure for the oximation of a ketone involves the use of hydroxylamine hydrochloride in the presence of a base like sodium acetate. The sodium acetate acts as a buffering agent, neutralizing the hydrochloric acid and allowing for the generation of free hydroxylamine, which then reacts with the carbonyl group. The reaction is typically carried out in a solvent system, such as a mixture of ethanol (B145695) and water, and may require heating to proceed to completion.
Influence of Reaction Conditions and Solvents on Oximation Yields
The yield of this compound from the oximation of 1-phenyl-1,2-propanedione is significantly influenced by the reaction conditions and the choice of solvent. The solvent plays a crucial role in the solubility of the reactants and the stabilization of the transition state.
Polar protic solvents, such as ethanol and water, are commonly employed for oximation reactions as they can effectively dissolve the hydroxylamine hydrochloride and the base, while also facilitating the proton transfer steps involved in the reaction mechanism. The temperature of the reaction is another critical parameter; gentle heating is often necessary to achieve a reasonable reaction rate and drive the reaction to completion. The selection of the base is also important, with weaker bases like sodium acetate often preferred to avoid side reactions.
| Reactant | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Phenyl-1,2-propanedione | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol/Water | 60 | Not Reported |
Nitrosation Reactions for Carbonyl Compounds
An alternative and efficient route to this compound is the nitrosation of propiophenone (B1677668). This method involves the reaction of the ketone with a nitrosating agent, typically an alkyl nitrite (B80452), in the presence of an acid catalyst.
Nitrosation of Propiophenone with Alkyl Nitrites
The nitrosation of propiophenone involves the reaction of the ketone with an alkyl nitrite, such as methyl nitrite or ethyl nitrite. researchgate.net This reaction leads to the introduction of a nitroso group at the α-carbon of the ketone, which then tautomerizes to the more stable oxime. The reaction is typically carried out in an organic solvent, such as ether or ethanol. researchgate.net
One documented procedure involves the use of gaseous methyl nitrite, generated in situ from sodium nitrite and sulfuric acid, which is then passed through a solution of propiophenone in ether. researchgate.net Another method utilizes ethyl nitrite in an ethanol solution.
Catalytic Aspects of Hydrogen Chloride in Nitrosation
Hydrogen chloride plays a crucial catalytic role in the nitrosation of propiophenone. The acid facilitates the enolization of the ketone, which is the reactive species that undergoes nitrosation. The enol form of propiophenone attacks the nitrosating agent, leading to the formation of the α-nitroso ketone intermediate. The presence of a catalytic amount of hydrogen chloride is essential for achieving a practical reaction rate. In a reported synthesis, dry hydrogen chloride gas is introduced into the reaction mixture to catalyze the reaction between propiophenone and the alkyl nitrite. researchgate.net
Optimization of Reaction Parameters in Nitrosation
The yield of this compound from the nitrosation of propiophenone is highly dependent on the optimization of reaction parameters, including the choice of alkyl nitrite, solvent, temperature, and the molar ratio of reactants.
For instance, a procedure using ethyl nitrite in ethanol at a temperature of 30-35 °C has been reported to provide a yield of 63.8%. In this process, a specific molar ratio of propiophenone to hydrogen chloride and ethyl nitrite was employed to maximize the product yield. Another established method using methyl nitrite in ether, with the reaction mixture gently refluxing, has been shown to produce the desired oxime in yields of 65-68%. researchgate.net
| Starting Material | Alkyl Nitrite | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Propiophenone | Ethyl Nitrite | Hydrogen Chloride | Ethanol | 30-35 | 63.8 |
| Propiophenone | Methyl Nitrite | Hydrogen Chloride | Ether | Reflux | 65-68 |
Comparative Analysis of Synthetic Routes for Scalability and Efficiency
The nitrosation of propiophenone is a well-established and frequently utilized method for producing this compound. This reaction typically involves treating propiophenone with an alkyl nitrite, such as methyl nitrite or ethyl nitrite, in the presence of an acid catalyst like hydrogen chloride. orgsyn.orggoogle.comgoogle.com Variations of this method have been documented, showcasing its adaptability. For instance, the reaction can be carried out in different solvents, including ether or ethanol. google.comgoogle.com
A notable advantage of the nitrosation of propiophenone is the potential for high yields. One patented method reports a yield of 87% by reacting propiophenone with methyl nitrite in methanol with hydrogen chloride as a catalyst, followed by precipitation with water. google.com Another variation, using ethyl nitrite in ethanol, reported a yield of 63.8% after recrystallization from toluene. google.com The reaction conditions for these processes are also well-defined, with temperatures typically maintained between 25°C and 40°C. google.comgoogle.com However, a drawback of this route is the use of potentially hazardous and volatile reagents like alkyl nitrites and hydrogen chloride gas.
The second major synthetic route is the oximation of 1-phenyl-1,2-propanedione. orgsyn.org This method involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine. While this route is a viable option, its efficiency is highly dependent on the availability and cost of the starting diketone.
From a scalability and efficiency perspective, the nitrosation of propiophenone appears to be the more developed and higher-yielding route. The starting material, propiophenone, is readily available. The process has been optimized to achieve high yields, making it suitable for larger-scale production. However, the handling of gaseous reagents like hydrogen chloride and volatile nitrites requires specialized equipment and safety protocols, which can add to the complexity and cost of industrial-scale synthesis.
In contrast, the oximation of 1-phenyl-1,2-propanedione is a more straightforward condensation reaction. The primary challenge for its scalability lies in the synthesis of the starting material, 1-phenyl-1,2-propanedione itself. If an efficient and cost-effective method for producing this diketone is available, the oximation route could become more competitive.
A comparative data table of the different synthetic routes is presented below:
| Parameter | Nitrosation of Propiophenone (Method A) | Nitrosation of Propiophenone (Method B) | Oximation of 1-Phenyl-1,2-propanedione |
| Starting Material | Propiophenone | Propiophenone | 1-Phenyl-1,2-propanedione |
| Key Reagents | Methyl nitrite, Hydrogen chloride, Methanol, Water | Ethyl nitrite, Hydrogen chloride, Ethanol, Toluene | Hydroxylamine hydrochloride, Base |
| Reaction Temperature | 25-35°C | 30-40°C | Typically reflux |
| Reported Yield | 87% | 63.8% | Dependent on starting material synthesis |
| Key Process Steps | Continuous addition of methyl nitrite, precipitation with water | Introduction of hydrogen chloride gas, reaction with ethyl nitrite, recrystallization | Condensation reaction |
| Scalability Considerations | High yield, but requires handling of hazardous gases and volatile liquids | Good yield, requires handling of hazardous gas | Dependent on the scalability of 1-phenyl-1,2-propanedione synthesis |
| Efficiency Factors | High throughput, unreacted propiophenone can be recycled | Moderate yield after recrystallization | Potentially simpler workup |
Ultimately, the choice of the most suitable synthetic route for this compound on an industrial scale depends on a balance of factors including the cost and availability of starting materials, the desired yield and purity, the capital investment for specialized equipment, and adherence to safety and environmental regulations.
Reactivity and Mechanistic Investigations of 1,2 Propanedione, 1 Phenyl , 2 Oxime
General Reactions of the Oxime Functional Group
The oxime group (-C=NOH) is a cornerstone of the molecule's reactivity, participating in classic transformations such as the Beckmann rearrangement and various redox reactions.
Beckmann Rearrangement and Analogous Transformations
The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides under acidic conditions. byjus.com This acid-induced rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or via reagents that convert the hydroxyl group into a better leaving group, such as tosyl chloride or phosphorus pentachloride. wikipedia.orgmasterorganicchemistry.com For 1,2-Propanedione, 1-phenyl-, 2-oxime, this rearrangement would be expected to yield an N-substituted amide. The stereospecificity of the rearrangement is a key feature for ketoximes, where the migrating group is anti to the leaving group on the nitrogen. wikipedia.org
A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway becomes significant when the group alpha to the oxime can stabilize a carbocation. The fragmentation results in the formation of a nitrile and a carbocation. wikipedia.org
The table below summarizes various reagents known to promote the Beckmann rearrangement.
| Catalyst/Reagent | Description |
| Sulfuric Acid | A common and strong acid catalyst for the rearrangement. wikipedia.org |
| Polyphosphoric Acid | Another strong acid catalyst used to promote the reaction. wikipedia.org |
| Tosyl Chloride | Converts the hydroxyl group into a better leaving group, facilitating the rearrangement. wikipedia.org |
| Thionyl Chloride | Also serves to activate the hydroxyl group for rearrangement. wikipedia.org |
| Phosphorus Pentachloride | A classic reagent for inducing the Beckmann rearrangement. wikipedia.org |
| Cyanuric Chloride/Zinc Chloride | A catalytic system that can be used for the rearrangement. wikipedia.org |
Reductive and Oxidative Pathways
The oxime functionality can undergo both reduction and oxidation. Reduction of oximes typically yields amines. wikipedia.org Reagents like sodium metal or catalytic hydrogenation can be employed for this transformation. wikipedia.org The reduction of this compound would lead to the corresponding amino alcohol.
Oxidative pathways for oximes can lead to a variety of products. For instance, oxidation can regenerate the parent ketone. nih.govniscpr.res.in Mild oxidizing agents can convert oximes to nitroso compounds. Furthermore, oxidative cleavage of oximes to their corresponding ketones can be achieved using photoexcited nitroarenes. nih.gov This method has been shown to be effective for a range of ketoximes. nih.govrsc.org In some cases, C-C bond cleavage can occur, as seen with acyloin-derived methoximes which can fragment to form acetophenone (B1666503). nih.gov
Reactivity at the Diketone Moiety
Nucleophilic and Electrophilic Participation
The carbonyl carbon of the diketone moiety is electrophilic and susceptible to attack by nucleophiles. The oxime group itself can act as a nucleophile. The molecule's structure, with both a nucleophilic oxime and an electrophilic carbonyl, allows it to participate in a variety of reactions. ontosight.ai For example, the synthesis of the oxime itself involves the nucleophilic attack of hydroxylamine (B1172632) on the diketone precursor, 1-phenyl-1,2-propanedione.
The α-keto amide structure, which is related to the studied compound, possesses multiple reactive centers with both electrophilic and nucleophilic character, highlighting the diverse reactivity of such systems. rsc.org
Tautomerism and Isomerization Processes
Oximes can exist as syn and anti isomers (E/Z isomers) due to the restricted rotation around the C=N double bond. researchgate.net These isomers can sometimes be interconverted, for instance, through photoisomerization. organic-chemistry.org It is also possible to selectively precipitate one isomer from a mixture. For example, treating a solution of E and Z isomers of aryl alkyl ketoximes with an anhydrous acid can precipitate the E isomer as an immonium salt, which can then be neutralized to recover the pure E isomer. google.com
Furthermore, oximes can exhibit tautomerism, existing in equilibrium with their nitrone form. While the oxime form is generally more stable, the less stable but more reactive nitrone tautomer can participate in certain nucleophilic addition reactions. rsc.org
Derivatization and Functionalization Strategies
The reactivity of both the oxime and diketone functionalities allows for various derivatization and functionalization strategies. The oxime's hydroxyl group can be acylated or alkylated. The molecule can also serve as a ligand in coordination chemistry. ontosight.ai
The reduction of the diketone precursor, 1-phenyl-1,2-propanedione, has been explored using baker's yeast to produce chiral diols, indicating the potential for stereoselective functionalization. jst.go.jpblogspot.com Enantioselective hydrogenation of the diketone over platinum catalysts has also been studied, with the carbonyl group attached to the phenyl ring being preferentially reduced. researchgate.net
Furthermore, the oxime can be a precursor for the generation of iminyl radicals, which can then participate in various C-C bond-forming reactions, leading to the synthesis of N-heterocycles. nsf.gov The ability to convert the oxime back to the parent ketone provides a method for protecting the carbonyl group during a synthetic sequence. niscpr.res.in
Synthesis of Thiosemicarbazone Derivatives
This compound serves as a versatile substrate for the synthesis of various thiosemicarbazone derivatives. The general synthetic route involves the condensation reaction between the ketone functional group of the parent oxime and a thiosemicarbazide (B42300). This reaction is typically carried out by refluxing the reactants in an ethanol (B145695) solvent, often under acidic conditions to facilitate the reaction.
The versatility of this reaction allows for the introduction of various substituents on the thiosemicarbazide moiety, leading to a diverse library of N(4)-substituted thiosemicarbazone derivatives. For instance, the reaction of this compound with thiosemicarbazides such as 3-piperidylthiosemicarbazide or 3-hexamethyleneiminylthiosemicarbazide yields the corresponding 1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oximes. These reactions demonstrate the utility of the parent oxime in creating more complex molecules with potential applications in coordination chemistry.
The table below summarizes representative examples of thiosemicarbazone derivatives synthesized from this compound.
| Reactant 1 | Reactant 2 | Product Name |
| This compound | Thiosemicarbazide | 1-Phenyl-1,2-propanedione-1-thiosemicarbazone-2-oxime |
| This compound | 3-Piperidylthiosemicarbazide | 1-Phenyl-1,2-propanedione-1-(3-piperidylthiosemicarbazone)-2-oxime |
| This compound | 3-Hexamethyleneiminylthiosemicarbazide | 1-Phenyl-1,2-propanedione-1-(3-hexamethyleneiminylthiosemicarbazone)-2-oxime |
| This compound | N(4)-Methylthiosemicarbazide | 1-Phenyl-1-{N(4)-methylthiosemicarbazone}-2-oximepropane |
| This compound | N(4)-Ethylthiosemicarbazide | 1-Phenyl-1-{N(4)-ethylthiosemicarbazone}-2-oximepropane |
Cyclization Reactions to Form Heterocyclic Compounds
The structural features of this compound, specifically the presence of multiple reactive functional groups, make it a valuable precursor in the synthesis of heterocyclic compounds. It is utilized as a reactant in iodination and subsequent cyclization reactions to produce hydroimidazothiazoles. chemicalbook.com The synthesis of heterocyclic structures is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast array of biologically active molecules.
While a broad range of methods exists for the synthesis of heterocycles like isoxazoles and thiazoles from various oxime precursors, the specific application of this compound in these cyclizations is a focused area of research. nih.govorganic-chemistry.orgorganic-chemistry.orgacgpubs.orgorganic-chemistry.orgekb.egmdpi.comnih.gov The general principle of these reactions involves the intramolecular or intermolecular reaction of the oxime group with another functional group to form a new ring system. For example, electrophilic cyclization of certain O-methyl oximes can be induced by reagents like iodine monochloride (ICl) to form substituted isoxazoles. nih.govorganic-chemistry.org This highlights the potential for the oxime functionality within this compound to participate in similar ring-forming reactions, establishing it as a useful building block for heterocyclic synthesis.
Elucidation of Reaction Mechanisms
Role as Intermediate in Complex Transformations
This compound is not only a starting material for direct derivatization but also plays a crucial role as a reactant and intermediate in complex chemical transformations. ontosight.ai Its ability to undergo rearrangement reactions makes it a key component in the synthesis of other important chemical entities.
A significant transformation involving this compound is the Beckmann rearrangement of α-oximinoketones. chemicalbook.com The Beckmann rearrangement is a well-established reaction in organic chemistry where an oxime is converted into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield the final amide product. masterorganicchemistry.com The unique structure of this compound, with both a phenyl and a methyl group adjacent to the oxime, allows for the potential formation of different amide products depending on which group migrates. This reactivity showcases its role as a pivotal intermediate in accessing rearranged molecular scaffolds.
Kinetic and Thermodynamic Considerations
The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. While specific quantitative kinetic data for this compound are not extensively documented, the general principles of its key reactions, such as the Beckmann rearrangement, provide insight into these factors.
The kinetics of the Beckmann rearrangement are influenced by several factors. The reaction is acid-catalyzed, and the nature of the acid and solvent system can significantly affect the reaction rate. researchgate.net For instance, the rearrangement of oxime esters can be accelerated by increasing the electron-withdrawing nature of the acid group, which makes the oxygen a better leaving group. illinois.edu In heterogeneous liquid/solid systems, diffusion phenomena can also impact the observed kinetics. researchgate.net The reaction typically requires strong acids, as weaker acids may not be sufficient to promote the rearrangement under mild conditions, potentially leading to side reactions like oxime hydrolysis. researchgate.net The choice of reaction conditions is therefore critical to favor the desired rearrangement pathway from intermediates like this compound, ensuring efficient conversion to the target amide product.
Coordination Chemistry of 1,2 Propanedione, 1 Phenyl , 2 Oxime As a Ligand
Chelation Modes and Ligand Properties
The coordination behavior of 1,2-Propanedione, 1-phenyl-, 2-oxime is dictated by the presence of a vicinal keto-oxime functionality. This arrangement allows the ligand to exhibit flexible coordination modes, acting as either a monodentate or a bidentate ligand.
This compound can coordinate to a metal center in two primary fashions. In its ionized form (ppdm), it readily functions as a bidentate ligand, coordinating through both its nitrogen and oxygen atoms. This N/O bidentate chelation results in the formation of a stable five-membered chelate ring with the metal ion.
Alternatively, the ligand can act in a monodentate fashion. In certain complexes, coordination occurs solely through the oximate nitrogen donor atom. This versatility in coordination allows for the formation of complexes with varied geometries and properties, depending on the metallic center and the presence of other ligands.
The deprotonated oximato group of this compound serves as an effective bridging ligand, capable of linking two or more metal centers. This bridging capability facilitates the construction of binuclear and polynuclear complexes. These multi-metallic structures are of significant interest due to their potential for unique magnetic, electronic, and catalytic properties. For instance, the oximato bridge can mediate magnetic interactions between metal centers, leading to either ferromagnetic or antiferromagnetic coupling within the same molecule. An example of this is seen in a tetrametallic nickel(II) complex where two bioctahedral units are connected by a two-atom (-N-O-) oximate linker.
Synthesis and Structural Characterization of Metal Complexes
The versatile coordinating ability of this compound has been utilized in the synthesis of various metal complexes. The following sections detail the synthesis and structural features of its complexes with trimethylplatinum(IV), cobalt(III), and nickel(II).
The reaction of the ionized form of this compound (ppdm) with trimethylplatinum(IV) sulfate in an aqueous acetone solution yields the complex fac-[PtMe₃(ppdm)(H₂O)] in high yield. This complex can then be reacted with other ligands, such as 3,5-lutidine and 2,2'-bipyridine, to form stable 1:1 adducts.
In the complexes fac-[PtMe₃(ppdm)(H₂O)] and fac-[PtMe₃(ppdm)(3,5-lut)], the ppdm ligand acts as an N/O bidentate chelate. However, in the complex fac-[PtMe₃(ppdm)(bipy)], the ppdm ligand coordinates in a monodentate fashion through its oximate nitrogen atom. The parent complex, fac-[PtMe₃(ppdm)(H₂O)], exhibits interesting dynamic behavior in polar solvents, undergoing an intramolecular fluxional rearrangement.
Table 1: Synthesized Trimethylplatinum(IV) Complexes with this compound (ppdm)
| Complex | Ligand (ppdm) Coordination |
|---|---|
| fac-[PtMe₃(ppdm)(H₂O)] | Bidentate (N/O) |
| fac-[PtMe₃(ppdm)(3,5-lut)] | Bidentate (N/O) |
Detailed studies on the synthesis and structural characterization of cobalt(III) complexes specifically with this compound as the sole ligand are not extensively documented in the surveyed literature. However, the coordination chemistry of cobalt(III) with other oxime-containing ligands, such as Schiff bases, is well-established. In these complexes, the oxime-containing ligand typically coordinates to the Co(III) center through its nitrogen and oxygen donor atoms, leading to the formation of stable octahedral complexes. For instance, cobalt(III) complexes with oxime-containing Schiff base ligands have been synthesized and characterized, demonstrating the affinity of the Co(III) ion for such donor sets. Further research is required to isolate and characterize the specific complexes of cobalt(III) with this compound.
While specific research on the synthesis and structural characterization of simple mononuclear or binuclear nickel(II) complexes with this compound is limited in the available literature, the bridging capability of the oximato group has been demonstrated in the formation of polynuclear nickel(II) clusters. An example is a tetrametallic nickel(II) complex, [Ni₄(HL¹)₂(µ-OAc)₂(MeOH)], where an oxime-containing ligand contributes to the formation of a complex structure in which two bioctahedral units are bridged by a two-atom (-N-O-) oximate linker.
Table 2: Magnetic Properties of a Tetranuclear Nickel(II) Complex with an Oximato Bridge
| Parameter | Value |
|---|---|
| J₁ (cm⁻¹) | +8.0 |
| J₂ (cm⁻¹) | -16.0 |
The magnetic susceptibility data for this complex indicate both ferromagnetic (J₁) and antiferromagnetic (J₂) interactions between the nickel(II) centers, which are mediated by different bridging pathways within the cluster. This highlights the potential of this compound to form magnetically interesting polynuclear nickel(II) complexes.
Cyclometalated Iridium Complexes
Cyclometalated iridium(III) complexes are a significant class of compounds in materials science, particularly valued for their phosphorescent properties and application in Organic Light-Emitting Diodes (OLEDs). nih.gov These complexes are synthesized using ligands that form at least one carbon-metal bond through an intramolecular reaction, a process known as cyclometalation. The resulting compounds often exhibit high luminescence quantum efficiency and excellent stability. nih.govnih.gov
The electronic properties and emission characteristics of these iridium complexes can be systematically altered by modifying both the main cyclometalating ligand and the ancillary ligand. nih.govresearchgate.netepfl.ch For instance, the use of different ancillary ligands can modify the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby shifting the phosphorescence emission maxima and tuning the emitted color from blue to orange. researchgate.netresearchgate.net
| Excellent Stability | The presence of a strong Iridium-Carbon bond contributes to the high thermal and chemical stability of the complexes. nih.gov | The bidentate chelation of the oxime ligand can further enhance the stability of the final complex. |
Dynamic Behavior and Stereochemistry of Metal-Oxime Adducts
Metal complexes formed with this compound are not static entities in solution. They often exhibit dynamic processes and various forms of isomerism, which are critical to understanding their reactivity and function.
Fluxional Rearrangements in Solution
Fluxionality refers to intramolecular processes in which a molecule's constituent atoms interchange between equivalent positions, often observable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Research on trimethylplatinum(IV) complexes with the ionized form of this compound (abbreviated as ppdm) has provided detailed insights into this behavior. guildhe.ac.uk
A key study demonstrated that the complex fac-[PtMe₃(ppdm)(solv)], where 'solv' is a solvent molecule like methanol or DMSO, undergoes an intramolecular "windscreen-wiper" fluxional rearrangement in solution. guildhe.ac.uk This process involves the movement of the ligand relative to the metal center. The stereodynamics of this rearrangement were quantified using two-dimensional exchange NMR spectroscopy, revealing a significant solvent effect on the energy barrier of the process. guildhe.ac.uk
Activation Energy for Fluxional Rearrangement of fac-[PtMe₃(ppdm)(solv)]
| Solvent | Activation Free Energy (ΔG‡ at 298 K) |
|---|---|
| Deuterated Methanol (CD₃OD) | 73.6 kJ mol⁻¹ |
| Deuterated DMSO ([D₆]DMSO) | 88.5 kJ mol⁻¹ |
Data sourced from Heard, P. J. and Kite, K. (1996) Dalton Transactions. guildhe.ac.uk
Isomerism in Coordination Complexes
Isomerism, where compounds share the same molecular formula but have different arrangements of atoms, is a fundamental concept in coordination chemistry. uomustansiriyah.edu.iqlibretexts.org Complexes involving this compound can exhibit several types of isomerism.
Geometric Isomerism : This type of stereoisomerism involves different spatial arrangements of ligands around the central metal ion. In octahedral complexes, ligands can be arranged adjacent (cis) or opposite (trans) to each other. youtube.com The aforementioned trimethylplatinum(IV) complex, fac-[PtMe₃(ppdm)(H₂O)], is an example of a facial (fac) isomer, where three identical ligands occupy one face of the octahedron. guildhe.ac.uk In complexes where two bidentate oxime ligands are present, they can be arranged in either a cis or trans position relative to each other, which can be influenced by factors like intramolecular hydrogen bonding. researchgate.net
Linkage Isomerism : This structural isomerism occurs when a ligand can coordinate to a metal center through different donor atoms. libretexts.org The this compound ligand demonstrates this versatility. In some trimethylplatinum(IV) complexes, the deprotonated ligand acts as a bidentate chelate, coordinating through both its nitrogen and oxygen atoms. guildhe.ac.uk In another adduct, it behaves as a monodentate ligand, coordinating only through the oximate nitrogen donor atom. guildhe.ac.uk
Observed Isomerism with this compound Ligand
| Isomerism Type | Description | Example |
|---|---|---|
| Geometric | Different spatial arrangement of ligands. | The formation of the facial isomer in fac-[PtMe₃(ppdm)(H₂O)]. guildhe.ac.uk |
| Linkage | Coordination to the metal via different donor atoms. | The ligand can coordinate in a bidentate (N/O) or monodentate (N-only) fashion. guildhe.ac.uk |
Computational and Theoretical Studies on 1,2 Propanedione, 1 Phenyl , 2 Oxime and Its Complexes
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in 1,2-Propanedione, 1-phenyl-, 2-oxime dictates its physical and chemical properties. Conformational analysis explores the different spatial arrangements of the molecule, or conformers, that arise from rotation around its single bonds and the energetic relationships between them.
Quantum chemical calculations are fundamental to understanding the molecular structure of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for the molecule, yielding information about its geometry and energy. aps.orgdiva-portal.org
DFT methods, such as those using the B3LYP or M06-2X functionals with basis sets like 6-31G(d,p) or 6-311+G(d,p), are workhorses for these types of investigations, balancing computational cost with accuracy. bohrium.combiointerfaceresearch.comnih.gov These calculations are used to perform geometry optimizations, where the lowest energy arrangement of the atoms is found. For this compound, key structural parameters that are determined include bond lengths, bond angles, and dihedral angles.
The primary conformational degrees of freedom in this molecule include rotation around:
The bond connecting the phenyl group to the carbonyl carbon.
The single bond between the carbonyl carbon and the oximino carbon.
The C-N and N-O bonds of the oxime group.
Table 1: Representative Geometric Parameters for α-Oximinoketones from DFT Calculations (Note: This table presents typical values for the α-oximinoketone functional group based on computational studies of related molecules, as specific data for this compound was not found in the searched literature.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| C=N | ~1.29 Å | |
| N-O | ~1.38 Å | |
| C-C (keto-oxime) | ~1.48 Å | |
| Bond Angle | O=C-C | ~120° |
| C-C=N | ~118° | |
| C=N-O | ~112° | |
| Dihedral Angle | O=C-C=N | ~180° (anti) or ~0° (syn) |
This compound can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The most significant tautomerism for oximes is the oxime-nitrone equilibrium. rsc.orgrsc.org
Oxime form: C(=NOH)
Nitrone form: CH-N(+)(O–)H
DFT calculations are employed to determine the relative energies of these tautomers and the energy barriers for their interconversion. bohrium.com Studies on various oximes have consistently shown that the oxime form is significantly more stable than the nitrone tautomer. rsc.org The energy difference can be substantial, often making the population of the nitrone form negligible under normal conditions.
However, the less stable nitrone tautomer can be more reactive in certain reactions, and its transient formation can provide a lower-energy reaction pathway. rsc.orgrsc.org Computational studies have investigated the mechanism of this tautomerization, suggesting that it may proceed via a bimolecular process involving two oxime molecules rather than a simple intramolecular 1,2-hydrogen shift. rsc.orgrsc.org The presence of solvents, particularly protic solvents, can also influence the relative stability of tautomers by forming hydrogen bonds. bohrium.comorientjchem.orgresearchgate.net
Furthermore, the oxime group itself can exist as (E) and (Z) stereoisomers. For α-oximinoketones, the (E) or (Z) configuration is determined relative to the adjacent carbonyl group. Computational studies indicate that for many oximes, the (Z)-isomer is the more stable form. bohrium.com The energy difference between these stereoisomers can be calculated to predict their relative abundance at equilibrium.
Electronic Structure and Reactivity Predictions
Theoretical calculations provide deep insights into the electron distribution within the molecule, which is key to predicting its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uklibretexts.org The energy and spatial distribution of these orbitals are crucial.
HOMO: Represents the outermost electrons and characterizes the molecule's ability to act as a nucleophile or electron donor. youtube.com
LUMO: Represents the lowest energy site for accepting electrons, characterizing the molecule's ability to act as an electrophile. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small gap suggests the molecule is more reactive.
For this compound, DFT calculations can determine the energies and visualize the shapes of the HOMO and LUMO. biointerfaceresearch.com In typical α-oximinoketones, the HOMO is often localized on the oxime group and the π-system of the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the conjugated keto-oxime system, particularly on the carbonyl carbon and the C=N bond, highlighting these as the likely sites for nucleophilic attack. biointerfaceresearch.comresearchgate.net
Table 2: Representative FMO Data for Oxime Derivatives from DFT Calculations (Note: This table is based on general findings for oxime-containing molecules as specific data for this compound was not available in the searched literature. Values are illustrative.)
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.5 to 5.0 |
The distribution of electron density in a molecule determines its polarity and the nature of its chemical bonds. Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.deq-chem.com
NBO analysis on this compound would provide:
Natural Atomic Charges: These charges give a quantitative measure of the electron distribution among the atoms, identifying electrophilic (positive) and nucleophilic (negative) centers. The carbonyl carbon is expected to be significantly positive, while the oxygen and nitrogen atoms are expected to be negative.
Bonding Analysis: It describes the hybridization of atomic orbitals forming the chemical bonds (e.g., σ(C-C), π(C=O)) and their polarization.
Hyperconjugative Interactions: NBO analysis can quantify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or a lone pair into an empty anti-bonding orbital (e.g., LP(O) → π*(C=N)). nih.govijnc.ir These interactions are crucial for understanding conformational preferences and reactivity.
These analyses help to rationalize the molecule's structure and predict its behavior in chemical reactions by providing a detailed picture of its electronic landscape. biointerfaceresearch.com
Mechanistic Pathways and Transition State Modeling
For this compound, a key reaction is the Beckmann rearrangement, where the oxime is converted into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com Computational studies on the Beckmann rearrangement have provided detailed mechanistic insights:
Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). kuleuven.be
Rearrangement/Migration: A concerted step follows where the group anti to the leaving group migrates from the carbon to the nitrogen atom, with the simultaneous cleavage of the N-O bond. masterorganicchemistry.com This is typically the rate-determining step.
Intermediate Formation: This migration leads to the formation of a nitrilium ion intermediate.
Hydration and Tautomerization: The nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product.
Transition state modeling for this reaction involves locating the geometry of the highest energy point along the reaction coordinate. By calculating the energy of this transition state relative to the reactants, the activation barrier can be determined. kuleuven.be These calculations can also be used to explain the stereospecificity of the reaction (i.e., why only the group anti to the hydroxyl group migrates) by comparing the activation energies for the migration of different groups.
Computational Elucidation of Rearrangement Mechanisms
The Beckmann rearrangement is a classical organic reaction where an oxime is converted into an amide or a lactam. masterorganicchemistry.com For α-keto oximes like this compound, this rearrangement is of significant interest. Computational studies on similar molecules, such as acetophenone (B1666503) oxime, have been instrumental in clarifying the mechanistic details of this transformation. researchgate.net
Theoretical calculations, particularly using methods like RB3LYP, have been employed to determine whether the Beckmann rearrangement proceeds through a concerted or a stepwise mechanism. researchgate.net For acetophenone oxime, a structurally analogous compound, computational models have indicated that the reaction pathway can vary depending on the conditions. The studies suggest that the mechanism can involve either a two-step process with a sigma-type cationic intermediate or a three-step process involving both pi- and sigma-type complexes. researchgate.net
These computational models typically involve calculating the potential energy surface of the reaction, identifying transition states, and determining the activation energies for different possible pathways. The nature of the migrating group (phenyl vs. methyl in the case of other oximes) and the stereochemistry of the oxime are critical factors that are computationally modeled to predict the reaction outcome. While direct computational studies on the Beckmann rearrangement of this compound are not extensively documented in readily available literature, the principles derived from studies on similar aryl keto-oximes provide a strong framework for understanding its likely rearrangement behavior.
A key aspect of the computational elucidation of the rearrangement is the role of the catalyst, often an acid. Theoretical models incorporate the catalytic species to accurately simulate the reaction environment and its effect on the activation barriers. researchgate.net
| Parameter | Computational Finding for a Structurally Similar Oxime (Acetophenone Oxime) | Implication for this compound |
| Reaction Mechanism | Can be stepwise, involving cationic intermediates (sigma and pi complexes). researchgate.net | The rearrangement is likely to proceed through a complex, multi-step pathway rather than a simple concerted one. |
| Influence of Substituents | The nature of the migrating group affects the reaction pathway. | The migratory aptitude of the phenyl versus the acetyl group will be a key determinant of the rearrangement products. |
| Role of Catalyst | Acidic catalysts are explicitly modeled to understand their role in lowering activation energies. researchgate.net | Computational models would need to include the specific acid catalyst to accurately predict the rearrangement mechanism. |
Solvent Effects in Computational Studies
Solvent plays a crucial role in the Beckmann rearrangement, and computational studies have been developed to account for its influence. The effect of the solvent is often modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net
For the Beckmann rearrangement of acetophenone oxime, computational models have explicitly included solvent molecules (e.g., acetic acid, water) to simulate the acidic conditions typically used in the reaction. researchgate.net These studies have shown that the solvent molecules can stabilize intermediates and transition states through hydrogen bonding and other intermolecular interactions, thereby altering the reaction pathway and activation energies.
The choice of solvent can significantly impact the outcome of the rearrangement. For instance, in the computational study of acetophenone oxime, different mechanisms were predicted in modeled acidic acetic acid versus acidic water environments. researchgate.net In the context of this compound, computational modeling of solvent effects would be critical in predicting the rearrangement products under different experimental conditions.
| Solvent Model | Description | Significance in Rearrangement Studies |
| Explicit Solvent Model | Individual solvent molecules are included in the quantum mechanical calculation. researchgate.net | Allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding to the oxime group. |
| Implicit Solvent Model (Continuum Model) | The solvent is represented as a continuous medium with a defined dielectric constant. | Provides a computationally less expensive method to account for the bulk electrostatic effects of the solvent on the reaction. |
Prediction of Coordination Behavior with Metal Centers
This compound possesses multiple coordination sites, including the nitrogen and oxygen atoms of the oxime group and the oxygen of the carbonyl group. This makes it a versatile ligand for forming complexes with various metal ions. Computational methods, particularly DFT, are widely used to predict the coordination behavior of such ligands. nih.gov
Theoretical studies can predict the preferred binding sites of the ligand with a metal ion, the geometry of the resulting complex, and the stability of the complex. These calculations often involve optimizing the geometry of the metal-ligand complex to find the lowest energy structure. The calculated vibrational frequencies can be compared with experimental spectroscopic data (e.g., FT-IR) to validate the predicted structure.
Furthermore, computational chemistry can provide insights into the electronic properties of the metal complexes. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions between the ligand and the metal center. researchgate.net The calculated electronic absorption spectra (using Time-Dependent DFT, or TD-DFT) can be compared with experimental UV-Vis spectra to aid in the characterization of the complexes.
While specific DFT studies on the metal complexes of this compound are not widely reported, the established computational methodologies for studying the coordination of oxime-containing ligands are directly applicable. These studies generally indicate that oxime ligands can act as bidentate or monodentate ligands, coordinating through the nitrogen and/or oxygen atoms of the oxime group.
| Computational Method | Predicted Property | Relevance to this compound Complexes |
| Geometry Optimization (DFT) | Stable structure of the metal complex. | Predicts the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal center. |
| Vibrational Frequency Analysis | Theoretical infrared (IR) spectrum. | Aids in the interpretation of experimental IR spectra to confirm the coordination mode. |
| HOMO-LUMO Analysis | Electronic structure and charge transfer. researchgate.net | Provides insights into the nature of the metal-ligand bonding and the electronic properties of the complex. |
| TD-DFT | Electronic absorption spectra. | Helps in assigning the electronic transitions observed in the experimental UV-Vis spectra of the complexes. |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for probing the structure and dynamics of 1,2-Propanedione, 1-phenyl-, 2-oxime and its derivatives in solution.
High-resolution NMR spectroscopy provides critical data for determining the stable conformations and configurations of oximes. The stereochemistry about the C=N double bond, designated as (E) or (Z), significantly influences the chemical environment of nearby nuclei, leading to distinct NMR signatures.
The configuration of ketone oximes can often be determined by analyzing the ¹³C NMR chemical shifts of the carbon atoms alpha to the oxime group. The carbon atom syn to the hydroxyl group is typically shielded (shifted to a higher field) compared to the carbon atom in the anti position. For this compound, this principle allows for the differentiation between the (E) and (Z) isomers by comparing the chemical shifts of the methyl carbon (C3) and the carbonyl carbon (C1).
Furthermore, ¹H NMR parameters such as proton-proton coupling constants (³JHH) across single bonds can be used with the Karplus equation to estimate dihedral angles, providing insight into the preferred orientation of the phenyl ring relative to the keto-oxime moiety. Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, further refining the three-dimensional solution structure. For instance, in the (E)-isomer, an NOE would be expected between the oxime proton (-OH) and the methyl protons (-CH₃), whereas in the (Z)-isomer, an NOE might be observed between the oxime proton and the ortho-protons of the phenyl ring.
| Parameter | Technique | Application in Conformational Analysis |
| ¹³C Chemical Shifts | ¹³C NMR | Differentiates (E) and (Z) isomers based on the shielding/deshielding of α-carbons (carbonyl and methyl groups) relative to the -OH group. |
| ¹H-¹H Coupling Constants | ¹H NMR | Used with the Karplus equation to determine dihedral angles and the rotational conformation of the phenyl group. |
| Nuclear Overhauser Effect | NOESY/ROESY | Establishes through-space proximity between protons (e.g., -OH and -CH₃) to confirm stereochemistry around the C=N bond. |
This compound is a versatile ligand, forming complexes with various metal ions. The resulting coordination compounds can exhibit dynamic behaviors, or fluxional processes, which can be studied effectively using dynamic NMR (DNMR) spectroscopy. These processes include ligand exchange, intramolecular rearrangements, and restricted rotation around metal-ligand or intra-ligand bonds.
By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where a dynamic process is slow on the NMR timescale, separate signals may be observed for each distinct chemical environment. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.
Analysis of these temperature-dependent line shape changes allows for the calculation of the kinetic and thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the dynamic process. Two-dimensional exchange spectroscopy (EXSY) can also be used at a fixed temperature to identify exchanging sites and quantify the rates of exchange, providing mechanistic insights into the fluxionality of the metal complexes. For complexes of this compound, DNMR could be used to study the barrier to rotation around the phenyl-carbonyl bond or to measure the rate of ligand dissociation and association in solution.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and analyzing the bonding characteristics of this compound. IR and Raman spectroscopy are complementary, as vibrations can be active in one, both, or neither, depending on the change in dipole moment (IR) or polarizability (Raman) during the vibration.
A study involving normal coordinate analysis has provided detailed assignments for the key vibrational bands of isonitrosopropiophenone. The IR spectrum is characterized by strong absorptions corresponding to the stretching vibrations of the carbonyl (C=O), carbon-nitrogen (C=N), and nitroso (N-O) groups. The presence of a broad band in the high-frequency region is indicative of the O
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of "this compound" by analyzing its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that is invaluable for structural confirmation.
The mass spectrum of "this compound" displays a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 163, which corresponds to the compound's molecular weight (C₉H₉NO₂) nist.govnist.gov. The fragmentation of this molecular ion is dominated by cleavages at the bonds adjacent to the carbonyl and oxime functional groups, a common characteristic for α-keto oximes nist.gov.
The most significant fragmentation pathway involves the cleavage of the C-C bond between the two carbonyl/oxime carbons. This α-cleavage results in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺), which is observed as a prominent peak at m/z 105 nist.gov. This fragment is a characteristic indicator of the benzoyl moiety within the structure. Further fragmentation of the benzoyl cation leads to the generation of the phenyl cation ([C₆H₅]⁺) at m/z 77, followed by a smaller peak at m/z 51, corresponding to a fragment of the phenyl ring nist.gov. These key fragments are instrumental in confirming the presence of the 1-phenyl-1-keto group.
Interactive Table: Major Fragment Ions of this compound in EI-MS
| m/z Ratio | Proposed Fragment Ion | Chemical Formula |
| 163 | Molecular Ion [M]⁺ | [C₉H₉NO₂]⁺ |
| 105 | Benzoyl cation | [C₆H₅CO]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 51 | Phenyl fragment | [C₄H₃]⁺ |
Note: The data in this table is compiled from established spectral databases nist.gov.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption and emission spectroscopy are used to study the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet (UV) and visible regions. The structure of "this compound" contains several chromophores—the phenyl ring, the carbonyl group (C=O), and the oxime group (C=NOH)—which are responsible for its UV absorption profile.
The molecule features a conjugated system composed of the phenyl ring and the adjacent α-keto-oxime moiety. This extended conjugation influences the energy of its molecular orbitals and, consequently, its electronic transitions. The primary electronic transitions expected for this compound are:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic phenyl ring and the C=O and C=N double bonds.
n → π* transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the lone pairs on the oxygen and nitrogen atoms) into π* antibonding orbitals.
There is a notable lack of published research on the emission properties (fluorescence or phosphorescence) of "this compound." Consequently, a detailed analysis of its de-excitation pathways and emissive characteristics cannot be provided at this time.
Interactive Table: Expected Electronic Transitions for this compound
| Type of Transition | Associated Chromophore(s) | Expected Spectral Region |
| π → π | Phenyl ring, Carbonyl group (C=O), Oxime group (C=N) | Ultraviolet (UV) |
| n → π | Carbonyl group (C=O), Oxime group (C=N) | Ultraviolet (UV) |
Emerging Research Frontiers for 1,2 Propanedione, 1 Phenyl , 2 Oxime
Development of Novel and Green Synthetic Methodologies
The synthesis of α-oximinoketones, including 1,2-Propanedione, 1-phenyl-, 2-oxime, has traditionally involved the reaction of carbonyl compounds with reagents like hydroxylamine (B1172632) hydrochloride or esters of nitrous acid, often in the presence of mineral acids or bases. rajpub.comgoogle.com A well-established laboratory-scale synthesis involves reacting propiophenone (B1677668) with methyl nitrite (B80452) gas in the presence of hydrogen chloride. orgsyn.org However, modern chemistry is increasingly focused on "green" methodologies that are more environmentally benign, efficient, and utilize milder reaction conditions. ijprajournal.com
Recent advancements have introduced novel catalysts and reaction conditions to improve the synthesis of these compounds. One promising green approach utilizes carboxyl and nitrite functionalized graphene quantum dots (CNGQDs) as a highly efficient reagent and catalyst. rajpub.com This method allows for the synthesis of α-oximinoketones from ketones and diketones under mineral acid-free, mild conditions, often in water or water-alcohol mixtures. rajpub.com Research has shown that this CNGQD-catalyzed reaction proceeds in shorter times and with higher product yields compared to previously reported methods. rajpub.com Other green strategies being explored for oxime synthesis in general include the use of natural acid catalysts derived from sources like citrus fruit juice and the application of microwave irradiation to reduce reaction times and improve yields. ijprajournal.com
Table 1: Comparison of Synthetic Methodologies for α-Oximinoketones
| Feature | Traditional Methods | Novel Green Methods (e.g., CNGQD) |
|---|---|---|
| Catalyst/Reagent | Mineral acids, sodium nitrite, alkyl nitrites rajpub.comgoogle.comorgsyn.org | Carboxyl and Nitrite Functionalized Graphene Quantum Dots (CNGQDs) rajpub.com |
| Solvent | Organic solvents (ether, toluene), glacial acetic acid google.comorgsyn.org | Water or mixed water-alcohol rajpub.com |
| Conditions | Can require strong acids/bases rajpub.comgoogle.com | Mild, mineral acid-free rajpub.com |
| Reaction Time | Often several hours orgsyn.org | Shorter reaction times reported rajpub.com |
| Yield | Variable, can be moderate (e.g., 65-68%) orgsyn.org | Higher yields reported rajpub.com |
| Environmental Impact | Use of hazardous reagents and organic solvents | Use of water as solvent, recyclable catalyst potential |
Expansion of Ligand Design in Advanced Catalysis
The molecular structure of this compound makes it and its derivatives valuable components in the design of ligands for advanced catalysis. ontosight.ai The oxime functionality is pivotal in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.org This ability is being harnessed to create sophisticated catalysts for a range of chemical transformations.
Specifically, this compound serves as a reactant in the synthesis of complex molecules like cyclometalated iridium complexes, which are studied for their photophysical and electrochemical properties relevant to catalysis. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The broader class of α-oximinoketones and related α-imino-ketones are recognized for their versatility in ligand design. researchgate.net The framework can be readily modified at multiple positions, allowing for fine-tuning of the steric and electronic properties of the resulting metal complex. researchgate.net This tunability is crucial for controlling the activity and selectivity of catalysts in processes such as olefin polymerization. researchgate.net Research has also demonstrated the use of ligands containing repeating oxime units to control the assembly and structure of palladium(II) complexes, forming specific helical and hairpin structures that can influence catalytic activity. researchgate.net
Rational Design of Derivatives for Targeted Chemical Transformations
This compound is a versatile building block for the synthesis of a wide array of other organic compounds. sigmaaldrich.comchemicalbook.com Its inherent reactivity allows it to serve as a precursor in several important chemical transformations, enabling the rational design of derivatives for specific applications.
The compound is a known reactant in several key synthetic reactions:
Beckmann Rearrangement: The oxime group can be rearranged to form amides, a fundamental transformation in organic synthesis. sigmaaldrich.comsigmaaldrich.com
Sonogashira Coupling: It can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com
Allylation of Aromatic Aldehydes: It is used as a reactant in reactions that form new carbon-carbon bonds via allylation. sigmaaldrich.comsigmaaldrich.com
Furthermore, the functional groups within the molecule can be converted to create other valuable chemical motifs. For instance, α-amino ketones are critical substructures in many bioactive molecules and pharmaceuticals. nih.gov The oxime group of this compound or its derivatives can be a precursor to the amine functionality in these important α-amino ketone structures. nih.govresearchgate.net Additionally, the enantioselective hydrogenation of the parent diketone, 1-phenyl-1,2-propanedione, can produce chiral hydroxy ketones and diols, which are valuable intermediates in the synthesis of pharmaceuticals. researchgate.net This highlights the role of the core structure in accessing stereochemically complex and high-value chemical derivatives.
Advanced Computational Methods for Predictive Modeling
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. researchgate.netrsc.org These theoretical studies provide deep insights into molecular structure, stability, and reactivity, guiding experimental work and accelerating the discovery of new applications.
Computational modeling can elucidate several key properties:
Molecular Geometry and Electronic Structure: DFT calculations can determine the most stable three-dimensional structure of the molecule and analyze its electronic properties. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity and its ability to donate or accept electrons. researchgate.net
Reaction Mechanisms and Thermodynamics: By modeling reaction pathways, computational methods can help determine whether a potential chemical transformation is thermodynamically favorable. researchgate.net This is essential for designing efficient synthetic routes and understanding reaction mechanisms at a molecular level.
Spectroscopic Properties: Methods like DFT can simulate spectroscopic data, such as infrared (IR) spectra, which can be compared with experimental results to confirm the structure of synthesized compounds. rsc.orgnih.gov
Ligand-Metal Interactions: In the context of catalysis, computational studies can model how the oxime ligand binds to a metal center, providing insights into the bonding nature and the stability of the resulting catalyst complex. rsc.orgnih.gov
These predictive models allow for the rational design of new derivatives with tailored properties, reducing the need for extensive and time-consuming trial-and-error experimentation.
Table 2: Applications of Computational Methods in Chemical Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Predicts the most stable 3D molecular structure. |
| Electronic Structure Analysis | Calculates HOMO/LUMO energies to predict reactivity. researchgate.net | |
| Reaction Pathway Modeling | Determines thermodynamic favorability and reaction mechanisms. researchgate.net | |
| Spectroscopic Simulation | Simulates IR spectra to aid in structural confirmation. rsc.org | |
| Molecular Mechanics | Supramolecular Assembly | Models intermolecular interactions and crystal packing. eurjchem.com |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique properties of the oxime functional group have positioned this compound and related compounds at the forefront of interdisciplinary research, particularly in materials science and supramolecular chemistry. rsc.org
In supramolecular chemistry , the oxime group is a highly effective and versatile tool for directing the self-assembly of molecules into well-defined, ordered structures. rsc.orgacs.org It can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom), leading to the formation of robust and predictable hydrogen-bonding patterns. eurjchem.comresearchgate.net Systematic studies have identified common supramolecular arrangements, such as O–H···N dimers and chain-like catemers, which are fundamental to crystal engineering and the design of new molecular solids with specific properties. eurjchem.comresearchgate.net
In materials science , the compound has direct applications as a photoinitiator for radical polymerization, a key process in creating a wide range of polymer materials. tcichemicals.com Beyond this, the oxime linkage itself is being explored for the creation of "smart" or responsive materials. Research has shown that oxime bonds can be designed to be reversible, allowing for the creation of dynamic-covalent polymers. rsc.org These materials can form and break bonds in response to specific stimuli, leading to applications in self-healing polymers, adaptable nanoparticles, and responsive hydrogels. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2-Propanedione, 1-phenyl-, 2-oxime, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via oximation of 1-phenyl-1,2-propanedione using hydroxylamine hydrochloride under reflux in ethanol or methanol. Key variables include pH control (neutral to slightly acidic) and reaction time (6–12 hours). Purification involves recrystallization from ethanol/water mixtures. Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
- Data Reference : CRC Handbook reports a melting point of 115°C for the 2-oxime derivative, with solubility in ethanol and water .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Methodology : Use IR spectroscopy to confirm the C=N stretch (1600–1650 cm⁻¹) and O–H bend (3400 cm⁻¹ for oxime). NMR (¹H and ¹³C) identifies proton environments: aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and oxime protons (δ 10–11 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 163.173 .
- Contradictions : Discrepancies in spectral data may arise from tautomerism (keto-enol or syn-anti oxime forms). Use temperature-controlled NMR to resolve dynamic equilibria .
Q. What are the common pitfalls in analyzing purity, and how can conflicting solubility/melting point data be resolved?
- Methodology : Conflicting solubility data (e.g., CRC’s "soluble in ethanol" vs. vendor-reported "limited solubility") can arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to detect polymorph transitions and X-ray crystallography for definitive structure confirmation .
- Data Cross-Validation : Compare experimental melting points with literature values (e.g., 115°C vs. vendor-reported 110–112°C ). Use HPLC with UV detection (λ = 254 nm) to assess purity thresholds (>98%) .
Advanced Research Questions
Q. What mechanistic insights exist for the nucleophilic addition of hydroxylamine to 1-phenyl-1,2-propanedione?
- Methodology : Kinetic studies (e.g., stopped-flow UV-Vis) reveal a two-step mechanism: (1) rapid proton transfer to form an intermediate enol, followed by (2) rate-determining nucleophilic attack by hydroxylamine. Isotopic labeling (¹⁵N-hydroxylamine) and DFT calculations can validate transition states .
- Contradictions : Conflicting reports on regioselectivity (1-oxime vs. 2-oxime) may stem from steric effects. Use substituent-tuning (e.g., electron-withdrawing groups on phenyl) to modulate reaction pathways .
Q. How does this compound interact with environmental surfaces, and what are its degradation pathways?
- Methodology : Simulate indoor surface interactions (e.g., glass, cellulose) using microspectroscopic imaging (AFM-IR) to track adsorption/desorption kinetics. Oxidative degradation pathways can be studied via ozone exposure in chamber experiments, with LC-MS identification of byproducts like phenylglyoxylic acid .
- Stability Data : The compound shows photolytic instability under UV light (λ = 300–400 nm), with a half-life of 4–6 hours. Stabilizers like BHT (0.1% w/w) extend shelf life .
Q. What strategies address discrepancies in bioactivity data across studies involving 1,2-Propanedione derivatives?
- Methodology : Standardize assay conditions (e.g., solvent polarity, cell line selection) to minimize variability. For example, conflicting cytotoxicity data (IC₅₀ = 10–50 µM) may arise from DMSO solvent artifacts. Use orthogonal assays (MTT vs. apoptosis markers) for validation .
- Advanced Techniques : Molecular docking studies predict binding affinity to enzymes like cyclooxygenase-2, but experimental validation via SPR (surface plasmon resonance) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
